(E)-5-(4-Cyanophenyl)pent-4-enoic acid
Description
(E)-5-(4-Cyanophenyl)pent-4-enoic acid is a substituted pent-4-enoic acid derivative featuring a cyano group (-CN) at the para position of the phenyl ring and an E-configuration at the double bond. This compound is synthesized via a modified copper-catalyzed radical oxyfunctionalization procedure, yielding 47% after purification by silica gel flash column chromatography . Its stereochemistry is confirmed by X-ray crystallography and chiral HPLC analysis, demonstrating 90% enantiomeric excess .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(E)-5-(4-cyanophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h1,3,5-8H,2,4H2,(H,14,15)/b3-1+ |
InChI Key |
LINLMLYIDFSPBX-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCC(=O)O)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Cyanophenyl)pent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and pent-4-enoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-5-(4-Cyanophenyl)pent-4-enoic acid may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-Cyanophenyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-5-(4-Cyanophenyl)pent-4-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-Cyanophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Structural analogs of (E)-5-(4-Cyanophenyl)pent-4-enoic acid differ primarily in the substituents on the phenyl ring. Key examples include:
Key Observations:
- Electronic Effects: The electron-withdrawing cyano group (-CN) enhances the acidity of the carboxylic acid compared to electron-donating groups like -OCH₃. This affects reactivity in esterification or amidation reactions.
- Synthetic Efficiency: Yields vary significantly with substituents. Chlorophenyl derivatives achieve higher yields (52%) compared to cyanophenyl (47%) or methoxyphenyl (37%) analogs, likely due to steric or electronic factors during cyclization .
- Pharmaceutical Relevance : Fluorophenyl derivatives are critical intermediates in ezetimibe synthesis, highlighting the role of halogen substituents in drug design .
Stereochemical Variations (E vs. Z Isomers)
The E-configuration of (E)-5-(4-Cyanophenyl)pent-4-enoic acid is crucial for its spatial arrangement and interactions.
Spectroscopic and Physical Properties
- NMR Spectroscopy: The cyanophenyl derivative shows distinct $^1$H and $^{13}$C NMR shifts due to the electron-withdrawing -CN group. For example, the para-cyano group deshields adjacent protons, causing downfield shifts compared to fluorophenyl or methoxyphenyl analogs .
- Molecular Weight: The molecular weight of (E)-5-(4-Cyanophenyl)pent-4-enoic acid (C₁₂H₁₁NO₂) is higher than its fluorophenyl (C₁₁H₁₁FO₂, MW 194.21) or methoxyphenyl (C₁₂H₁₄O₃, MW 206.24) counterparts due to the cyano group’s contribution .
Biochemical and Pharmacological Profiles
- Parent Compound: Pent-4-enoic acid exhibits hypoglycemic effects by inhibiting gluconeogenesis and mitochondrial fatty acid oxidation, with an LD₅₀ of 315 mg/kg in starved mice .
- Substituted Derivatives: The introduction of substituents like -CN or -F may modulate these effects. For instance, fluorophenyl derivatives are non-hypoglycemic but serve as drug intermediates, whereas the cyanophenyl analog’s bioactivity remains unexplored in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
